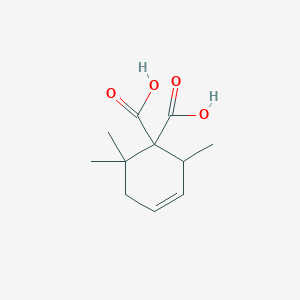
2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxylic acid is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with three methyl groups and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxylic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common route involves the Diels-Alder reaction between a diene and a dienophile, followed by oxidation and carboxylation steps to introduce the carboxylic acid groups. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives.
Scientific Research Applications
2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the cyclohexene ring can undergo conformational changes that affect its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,6,6-Trimethylcyclohex-3-ene-1-carboxylic acid
- 2,6,6-Trimethylcyclohex-3-ene-1,1-dimethylcarboxylate
- 2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxamide
Uniqueness
2,6,6-Trimethylcyclohex-3-ene-1,1-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
799854-41-4 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2,6,6-trimethylcyclohex-3-ene-1,1-dicarboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-7-5-4-6-10(2,3)11(7,8(12)13)9(14)15/h4-5,7H,6H2,1-3H3,(H,12,13)(H,14,15) |
InChI Key |
FHDXQKFOBIHYRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC(C1(C(=O)O)C(=O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















